2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

Catalog No.
S3321071
CAS No.
3265-58-5
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

CAS Number

3265-58-5

Product Name

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

IUPAC Name

2,6-dimethyl-4-oxopyran-3-carboxylic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-4-3-6(9)7(8(10)11)5(2)12-4/h3H,1-2H3,(H,10,11)

InChI Key

MZMRFDKQPOMOGX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)O

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)O

2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol. It features a pyran ring structure, which is a six-membered heterocyclic compound containing one oxygen atom. The presence of two methyl groups at the 2 and 6 positions, along with a carboxylic acid group at the 3 position, contributes to its unique chemical properties and reactivity. This compound is identified by various identifiers, including the CAS Number 3265-58-5 and the PubChem CID 201105 .

The chemical behavior of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid can be characterized by several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, releasing carbon dioxide.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles due to its electrophilic carbonyl group.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in various organic transformations.

Research indicates that 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, preliminary studies suggest it may possess anti-inflammatory and antioxidant activities, making it a candidate for further pharmacological investigations .

Several methods exist for synthesizing 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid:

  • Condensation Reactions: It can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives under acidic conditions.
  • Cyclization: The compound can also be formed via cyclization reactions involving acyclic precursors that contain both carbonyl and carboxyl functional groups.
  • Multi-step Synthesis: A more complex synthesis may involve several steps, including functional group transformations and purification processes.

These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .

2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid finds utility in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development.
  • Agriculture: Its antimicrobial properties may make it useful in developing agricultural fungicides or bactericides.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules.

These applications highlight its versatility as a chemical compound in both industrial and research settings .

Interaction studies involving 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid have focused on its binding affinity with various biological targets. Investigations into its interaction with enzymes suggest that it may inhibit specific pathways relevant to microbial growth or inflammation. Further studies are required to elucidate these interactions fully and assess their implications in therapeutic contexts .

Several compounds exhibit structural or functional similarities to 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid:

Compound NameMolecular FormulaKey Features
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylateC9H8O6Contains additional carboxylate groups; higher polarity
4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acidC8H8O4Similar structure but different substitution pattern
5-Methyl-4H-pyran-3-carboxylic acidC7H8O4Lacks the keto group; different reactivity profile

The uniqueness of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid lies in its specific methyl substitutions and the presence of both a carbonyl and carboxylic acid functional group, which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.2

Other CAS

3265-58-5

Wikipedia

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-

Dates

Last modified: 08-19-2023

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